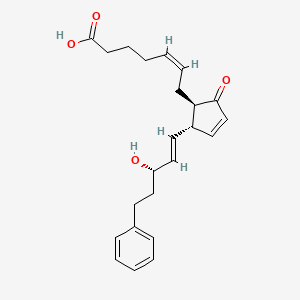
17-phenyl trinor Prostaglandin A2
描述
17-苯基三去甲前列腺素A2 是一种合成的前列腺素类似物,前列腺素是从脂肪酸衍生出来的脂类化合物。前列腺素在各种生理过程中起着至关重要的作用,包括炎症、血流和血凝块的形成。 17-苯基三去甲前列腺素A2 被设计为模拟天然前列腺素的生物活性,并具有增强的稳定性和效力 .
准备方法
合成路线和反应条件
17-苯基三去甲前列腺素A2 的合成涉及多个步骤,从市售前体开始。关键步骤包括环戊烷环的形成、苯基的引入和三去甲结构的建立。 反应条件通常涉及使用强酸或强碱、高温和特定催化剂以确保所需的立体化学和产率 .
工业生产方法
17-苯基三去甲前列腺素A2 的工业生产遵循类似的合成路线,但规模更大。该过程针对成本效益、产率和纯度进行了优化。 这包括使用大型反应器、连续流动系统和先进的纯化技术,如色谱法和结晶 .
化学反应分析
反应类型
17-苯基三去甲前列腺素A2 会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。
还原: 还原反应可以改变官能团,改变化合物的性质。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
主要形成的产物
这些反应形成的主要产物包括 17-苯基三去甲前列腺素A2 的各种氧化、还原和取代衍生物。
科学研究应用
17-苯基三去甲前列腺素A2 具有广泛的科学研究应用:
化学: 用作模型化合物来研究前列腺素类似物的合成和反应性。
生物学: 研究它在细胞信号通路中的作用及其对细胞增殖和凋亡的影响。
医学: 探索其在治疗炎症性疾病、心血管疾病和某些类型癌症方面的潜在治疗应用。
工业: 用于开发新药并用作分析化学中的参考标准 .
作用机制
17-苯基三去甲前列腺素A2 通过与细胞表面上的特定前列腺素受体结合来发挥其作用。这种结合激活细胞内信号通路,导致各种生理反应。 该化合物主要针对 EP1 和 EP3 受体,这些受体参与调节炎症、疼痛和血管张力 .
相似化合物的比较
类似化合物
前列腺素A2: 天然类似物,具有类似的生物活性,但稳定性较低。
17-苯基三去甲前列腺素E2: 另一种合成类似物,具有不同的受体选择性和效力。
前列腺素F2α: 一种具有不同生理作用和应用的相关化合物
独特性
17-苯基三去甲前列腺素A2 的独特之处在于其增强的稳定性、更高的效力和特定的受体选择性。 这些特性使其成为科学研究和潜在治疗应用中的宝贵工具 .
生物活性
Overview
17-phenyl trinor Prostaglandin A2 (17-PTPGA2) is a synthetic analog of prostaglandins, specifically designed to enhance stability and potency compared to its natural counterparts. Prostaglandins are lipid compounds that play critical roles in various physiological processes, including inflammation, vascular regulation, and cellular signaling. This article explores the biological activity of 17-PTPGA2, focusing on its mechanisms of action, receptor interactions, and potential applications in research and medicine.
17-PTPGA2 primarily exerts its biological effects through binding to specific prostaglandin receptors on cell surfaces. The compound shows a particular affinity for the EP1 and EP3 receptors, which are involved in mediating inflammatory responses and regulating vascular tone. Upon binding, 17-PTPGA2 activates intracellular signaling pathways that lead to various physiological responses such as:
- Increased intracellular calcium mobilization : This is crucial for numerous cellular functions, including muscle contraction and neurotransmitter release.
- Activation of phospholipase C : This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further propagate signaling cascades.
Comparative Biological Activity
The biological activity of 17-PTPGA2 can be compared with other prostaglandin analogs. Below is a summary table highlighting key differences in receptor selectivity and biological effects.
Case Studies and Experimental Data
-
Cellular Signaling Studies :
In studies conducted on human mesangial cells, 17-PTPGA2 was shown to induce desensitization of thromboxane receptors (TPα and TPβ) while enhancing signaling pathways through EP receptors. This suggests a complex interplay between different prostaglandin pathways that can vary based on cell type . -
Impact on Algal Growth :
Research involving microalgae demonstrated that the addition of 10 μM 17-PTPGA2 increased chlorophyll A production by Phaeodactylum tricornutum by approximately 20%. This indicates potential applications in biotechnology for enhancing algal biomass production . -
Inflammatory Response Modulation :
Prostaglandins are known to play significant roles in inflammation. Studies indicate that 17-PTPGA2 may modulate inflammatory responses by altering prostaglandin synthesis profiles during acute inflammation, thereby influencing immune cell recruitment and activity .
Applications in Medicine
The unique properties of 17-PTPGA2 make it a candidate for various therapeutic applications:
- Inflammatory Diseases : Due to its ability to modulate inflammatory pathways, it could be explored as a treatment for conditions like arthritis or asthma.
- Cardiovascular Health : Its effects on vascular tone regulation suggest potential uses in managing hypertension or other cardiovascular disorders.
- Cancer Research : Investigations into its role in apoptosis and cell proliferation could lead to new cancer therapies targeting specific signaling pathways influenced by prostaglandins.
属性
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,13-14,16-17,19-21,24H,2,7,10-12,15H2,(H,26,27)/b6-1-,16-13+/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMAXTSZSCARIG-YPINUJMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















